7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Description
Properties
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHXHCUNDDAEOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the cyclopentenone core with appropriate oxidation state
- Introduction of the hydroxyalkenyl side chain at the 2-position of the cyclopentenone
- Attachment or formation of the hept-5-enoic acid side chain at the 1-position of the cyclopentenone
- Control of stereochemistry and double bond geometry (E/Z isomerism)
Key Synthetic Routes and Steps
Starting Materials and Initial Intermediates
- Commercially available suberic acid (octanedioic acid) is often used as a precursor for the heptanoic acid side chain segment.
- Furan derivatives and 2,9-oxonanedione are utilized for the formation of the cyclopentenone ring via Friedel-Crafts type reactions.
Cyclopentenone Core Formation
- A ZnCl2-catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione forms an intermediate furan-substituted keto acid.
- Subsequent acid-catalyzed methylation (e.g., sulfuric acid catalysis) converts the keto acid to a methyl ester derivative.
- Reduction steps follow, converting keto groups to hydroxy groups as needed.
- ZnCl2-catalyzed Piancatelli rearrangement is employed to rearrange the furan ring system into the cyclopentenone core, yielding methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate as a key intermediate.
Side Chain Functionalization
- The hydroxyalkenyl side chain (3-hydroxyoct-1-enyl) is introduced via selective oxidation and coupling reactions.
- Grignard reagents derived from alkynyl precursors are used to append alkyl chains with controlled stereochemistry.
- The final acid moiety is introduced or revealed by hydrolysis of ester intermediates.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts reaction | ZnCl2 | Room temperature to mild heating | Moderate | Formation of furan-substituted keto acid |
| Methylation | Sulfuric acid | Acidic conditions, reflux | High | Methyl ester formation |
| Reduction | NaBH4 or similar hydride | Cold to room temperature | High | Selective reduction of ketones |
| Piancatelli rearrangement | ZnCl2 | Mild heating | Moderate | Rearrangement to cyclopentenone |
| Grignard addition | R-MgBr (alkynyl or alkenyl) | Anhydrous, inert atmosphere | High | Side chain elongation and functionalization |
| Hydrolysis | Acid or base | Aqueous conditions | High | Ester to acid conversion |
Representative Synthetic Scheme Summary
- Friedel-Crafts acylation: Furan + 2,9-oxonanedione —(ZnCl2)→ 8-(furan-2-yl)-8-oxooctanoic acid
- Methylation: Acid + MeOH —(H2SO4)→ methyl 8-(furan-2-yl)-8-oxooctanoate
- Reduction: Keto ester —(NaBH4)→ hydroxy ester intermediate
- Piancatelli rearrangement: Hydroxy ester —(ZnCl2)→ methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate
- Side chain elaboration: Grignard addition of alkynyl or alkenyl reagents → introduction of 3-hydroxyoct-1-enyl group
- Hydrolysis: Methyl ester → corresponding carboxylic acid (7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid)
Research Data and Yields
Additional Notes on Stereochemistry and Isomerism
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the double bonds can produce a fully saturated compound.
Scientific Research Applications
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and synthesis of prostaglandins.
Biology: The compound is studied for its role in various biological processes, including inflammation and cell signaling.
Medicine: Research is conducted to explore its potential therapeutic effects, such as anti-inflammatory and vasodilatory properties.
Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid involves its interaction with specific receptors in the body. As a prostaglandin, it binds to prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological effects, such as the modulation of inflammation, regulation of blood flow, and induction of labor.
Comparison with Similar Compounds
Structural Features
PGE2 consists of:
- A cyclopentane ring with a ketone group at position 3.
- Two hydroxyl groups at positions 2 and 3 of the cyclopentane ring.
- An unsaturated 8-carbon side chain at position 2 and a 7-carbon carboxylic acid side chain at position 1 .
Comparison with Similar Compounds
Structural Comparison
The structural differences among prostaglandins arise from variations in the cyclopentane ring substituents and side-chain configurations.
Functional Contrasts
- Inflammation :
- Therapeutic Use: PGE2 is clinically used for labor induction (Dinoprostone), whereas PGD2 derivatives are experimental targets for allergic diseases .
Stability and Metabolic Pathways
- PGE2 : Degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) into inactive 15-keto-PGE2 .
- PGD2: Rapidly dehydrates non-enzymatically to 15d-PGD2 (~1.1 min half-life in brain) .
- PGJ2 Series : Unstable; undergoes further dehydration to Δ12-PGJ2 or forms covalent bonds with cellular nucleophiles .
Biological Activity
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid (C20H30O4) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity , including antimicrobial and cytotoxic properties, based on diverse research findings.
Molecular Structure
- Molecular Formula : C20H30O4
- Molecular Weight : 334.4 g/mol
- SMILES Notation : Provided in PubChem databases.
Physical Properties
| Property | Value |
|---|---|
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
Case Studies
-
Study on Gram-positive and Gram-negative Bacteria :
- The compound demonstrated pronounced antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to the antibiotic ceftriaxone .
- Another study highlighted its effectiveness against Pseudomonas aeruginosa and Candida albicans, with MIC values indicating strong antifungal properties .
-
Comparative Analysis :
- The compound's activity was notably higher than that of traditional antibiotics, showcasing its potential as an alternative antimicrobial agent.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various assays, particularly against marine organisms like Artemia salina.
Findings
- Cytotoxicity Assays :
-
Mechanism of Action :
- The cytotoxicity is believed to be linked to the disruption of cellular membranes and interference with metabolic pathways in target cells.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid?
- Methodology : The compound is synthesized via cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O). Key steps include the formation of the cyclopentane ring through stereoselective enolate intermediates and subsequent functionalization of the hydroxyoctenyl side chain ( ). Stereochemical control is critical, requiring chiral catalysts or resolved starting materials to ensure enantiopurity ( ).
Q. How should researchers safely handle and store this compound?
- Methodology :
- Storage : Keep in a dry, ventilated area at -20°C to prevent degradation. Use amber vials to avoid light-induced decomposition ( ).
- Handling : Wear nitrile gloves, safety goggles, and lab coats. Avoid aerosol formation during weighing. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes ( ).
Q. What are the primary biological targets or pathways associated with this compound?
- Methodology : The compound is structurally related to prostaglandins (e.g., PGE1) and likely interacts with G-protein-coupled receptors (GPCRs), such as EP receptors. Target validation involves competitive binding assays using radiolabeled ligands and functional studies (e.g., cAMP modulation) in cell lines like HEK293 transfected with receptor subtypes ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodology : Discrepancies often arise from differences in stereochemical purity or assay conditions. To address this:
- Purity Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to verify enantiomeric excess ( ).
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell density) and include positive controls (e.g., PGE1 for receptor activity) ( ).
- Meta-Analysis : Compare data across publications, noting variables like solvent (DMSO vs. ethanol) or cell type ( ).
Q. What advanced analytical techniques are essential for characterizing stereochemistry and stability?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction ().
- NMR Spectroscopy : Assign diastereotopic protons via 2D NOESY or COSY to confirm double-bond geometry ( ).
- Circular Dichroism (CD) : Monitor conformational changes under varying pH/temperature to assess stability ( ).
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
- Methodology :
- Animal Models : Administer via intravenous (IV) and oral routes in rodents, collecting plasma samples at timed intervals.
- LC-MS/MS Analysis : Quantify compound and metabolites using a C18 column and MRM transitions specific to the molecular ion ([M-H]⁻ = 353.2 → 235.1) ( ).
- Data Interpretation : Calculate AUC, Cmax, and half-life; compare with structural analogs to identify metabolic hotspots ( ).
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability in aqueous solutions?
- Methodology : Stability variations may stem from pH or buffer composition.
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via UPLC-UV ( ).
- Degradation Products : Identify by high-resolution MS (e.g., Q-TOF); common products include keto-enol tautomers or hydrolyzed side chains ( ).
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
